2-Azido-5-methyl-1,3-thiazole
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Overview
Description
2-Azido-5-methyl-1,3-thiazole is a heterocyclic organic compound containing sulfur, nitrogen, and carbon atoms arranged in a five-membered ring. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-methyl-1,3-thiazole typically involves the azido transfer procedure. This method includes the reaction of heteroaryllithium with tosyl azide, resulting in the formation of the azido compound . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the azido group.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazole derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form 1,2,3-triazole rings under mild conditions.
Common Reagents and Conditions:
Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate: Used in cycloaddition reactions with this compound.
Sodium Methoxide in Methanol: Facilitates the formation of triazole derivatives.
Major Products:
1,2,3-Triazole Derivatives: Formed through cycloaddition reactions.
Triazole-4-carboxylic Acid Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-Azido-5-methyl-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-5-methyl-1,3-thiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s azido group can participate in bioorthogonal reactions, allowing it to modify biomolecules selectively. This property makes it valuable in studying biochemical pathways and developing targeted therapies .
Comparison with Similar Compounds
2-Azido-1,3-thiazole: Shares a similar structure but lacks the methyl group at the 5-position.
2-Azido-5-methyl-1,3,4-thiadiazole: Contains an additional nitrogen atom in the ring, altering its chemical properties.
Uniqueness: 2-Azido-5-methyl-1,3-thiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the azido group at the 2-position and the methyl group at the 5-position provides distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C4H4N4S |
---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
2-azido-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H4N4S/c1-3-2-6-4(9-3)7-8-5/h2H,1H3 |
InChI Key |
YMDCKFVKGIHAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N=[N+]=[N-] |
Origin of Product |
United States |
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